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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of BAY-1797,
a potent and selective antagonist of the P2X4 receptor. The following guidelines cover key
assays for determining the potency, selectivity, and potential off-target effects of this compound.

Introduction to BAY-1797

BAY-1797, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-
phenylacetamide, is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1]
[2][3] P2X4 receptors are expressed in various cell types, particularly those involved in immune
and inflammatory responses, such as macrophages and microglia.[2][3] Activation of these
receptors by extracellular ATP triggers the release of pro-inflammatory cytokines, including
prostaglandin E2 (PGE2), making the P2X4 receptor an attractive therapeutic target for chronic
inflammation and neuropathic pain.[2] BAY-1797 has demonstrated anti-inflammatory and
antinociceptive effects in preclinical models.[1][2][3] HowevVer, it was also noted to have an
effect on CYP3A4 induction, a factor to consider in drug development.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of BAY-1797 against P2X4
receptors from different species and its selectivity over other P2X receptor subtypes and off-
targets.
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Table 1: Potency of BAY-1797 against P2X4 Receptors

Species Cell Line IC50 (nM)
Human 1321N1 108[2][4][5][6]
Human - 211[1][2][6]
Mouse 1321N1 112[2][4][5][6]
Rat 1321N1 233[2][4][5][6]

Table 2: Selectivity Profile of BAY-1797

Target Species IC50 (pM)
P2X1 Human >50[4][5]
P2X3 Human 8.3[4][5]
P2X7 Human 10.6[4][5]
Dopamine Transporter (DAT) - 2.17[2][6]
hERG - >10[2][6]
Carbonic Anhydrase |l - >10[2][6]

Signaling Pathway

BAY-1797 acts by blocking the P2X4 receptor, an ion channel gated by extracellular ATP. In
inflammatory conditions, damaged or activated cells release ATP, which then binds to and
opens the P2X4 receptor on immune cells. This leads to an influx of cations, primarily Ca2+,
which triggers downstream signaling cascades culminating in the release of pro-inflammatory
mediators. BAY-1797 non-competitively inhibits this process.
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P2X4 signaling and inhibition by BAY-1797.

Experimental Protocols
P2X4 Receptor Antagonism Assay (Calcium Flux)

This protocol describes a fluorescent-based calcium flux assay to determine the IC50 of BAY-
1797 on P2X4 receptors stably expressed in a host cell line, such as human astrocytoma
1321NL1 cells.

Experimental Workflow:
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Calcium Flux Assay Workflow
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Workflow for the P2X4 calcium flux assay.

Materials:

e Human P2X4-expressing 1321N1 cells

e« DMEM (Dulbecco's Modified Eagle Medium)

o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e 96-well black, clear-bottom tissue culture plates

¢ Fluo-4 AM calcium indicator dye

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS)

o BAY-1797

o ATP (Adenosine 5'-triphosphate)

o Fluorescence plate reader with automated injection capabilities

Protocol:
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e Cell Culture: Culture human P2X4-1321N1 cells in DMEM supplemented with 10% FBS and
1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

o Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 25,000 to
45,000 cells per well and incubate for 24 hours.[7]

» Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 3 uM) and Pluronic F-127
(e.g., 0.02%) in HBSS.

e Remove the culture medium and add the Fluo-4 AM loading buffer to each well.
e Incubate the plate at 37°C for 45-60 minutes.
e Compound Incubation: Wash the cells with HBSS to remove excess dye.

e Add HBSS containing various concentrations of BAY-1797 (e.g., from 1 nM to 100 uM) to the
respective wells. Include a vehicle control (e.g., 0.1% DMSO).

 Incubate the plate at room temperature for 30 minutes.
o Fluorescence Measurement: Place the plate in a fluorescence plate reader.

o Set the reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm)
over time.

e Agonist Stimulation: Use the plate reader's injector to add a pre-determined concentration of
ATP (e.g., EC80 concentration) to stimulate the P2X4 receptors.

» Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium.

o Determine the percentage of inhibition for each concentration of BAY-1797 relative to the
vehicle control.

» Plot the concentration-response curve and calculate the IC50 value using non-linear
regression analysis.

CYP3A4 Induction Assay
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This protocol outlines a method to assess the potential of BAY-1797 to induce the expression
of Cytochrome P450 3A4 (CYP3AA4) in primary human hepatocytes.

Materials:

o Cryopreserved or fresh primary human hepatocytes
e Hepatocyte culture medium

o Collagen-coated 24- or 48-well plates

« BAY-1797

« Rifampicin (positive control)

e Vehicle control (e.g., 0.1% DMSO)

» RNA extraction kit

» RT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene)
e RT-PCR instrument

Protocol:

o Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates
according to the supplier's instructions. Allow the cells to attach and form a monolayer
(typically 24 hours).

o Compound Treatment: Prepare a dilution series of BAY-1797 in hepatocyte culture medium.
Also, prepare solutions of the positive control (e.g., 10 uM Rifampicin) and a vehicle control.

o Aspirate the plating medium and treat the hepatocytes with the compound solutions.

 Incubate the cells for 48-72 hours, with daily media changes containing the fresh compound.

[1]
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o RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a
commercial Kit.

e gRT-PCR: Synthesize cDNA from the extracted RNA.

e Perform quantitative real-time PCR (gRT-PCR) to measure the mRNA expression levels of
CYP3A4 and a stable housekeeping gene (e.g., GAPDH).

» Data Analysis: Calculate the fold change in CYP3A4 mRNA expression for each treatment
condition relative to the vehicle control using the AACt method.[1]

» A significant fold-increase in CYP3A4 mRNA levels indicates an induction potential of the
test compound.

Off-Target Screening

To assess the broader selectivity profile of BAY-1797, it is recommended to screen it against a
panel of common off-targets. This is typically performed by specialized contract research
organizations (CROSs) that offer broad screening panels. Key target classes to consider include:

G-protein coupled receptors (GPCRS)

Other ion channels

Kinases

Transporters

These screens are usually conducted as binding assays or functional assays, depending on
the target. The results will provide a comprehensive overview of the compound's selectivity and
potential for off-target related side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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